(6-Methoxy-1H-indol-3-yl)methanamine

Catalog No.
S1785475
CAS No.
887582-58-3
M.F
C10H12N2O
M. Wt
176.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxy-1H-indol-3-yl)methanamine

CAS Number

887582-58-3

Product Name

(6-Methoxy-1H-indol-3-yl)methanamine

IUPAC Name

(6-methoxy-1H-indol-3-yl)methanamine

Molecular Formula

C10H12N2O

Molecular Weight

176.219

InChI

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3

InChI Key

MMRWUJQPQPEBBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CN2)CN
  • Ligand Design

    Indole-based molecules are known for their ability to bind to various biological targets like enzymes and receptors. (6-Methoxy-1H-indol-3-yl)methanamine could be studied for its potential as a ligand, aiding in drug discovery efforts. Scientists can modify the structure to improve binding affinity and selectivity towards specific targets for therapeutic purposes [].

  • Neurotransmitter Interactions

    Indole derivatives can interact with neurotransmitter systems in the brain. (6-Methoxy-1H-indol-3-yl)methanamine might be investigated for its potential effects on neurotransmitters like serotonin, which plays a role in mood, cognition, and behavior []. Understanding these interactions could aid research into neurological disorders.

  • Antibacterial Activity

    Some indole-based compounds exhibit antibacterial properties. (6-Methoxy-1H-indol-3-yl)methanamine could be explored for its potential to combat bacterial growth. Research in this field is crucial for developing new antibiotics to address the growing threat of antibiotic resistance [].

(6-Methoxy-1H-indol-3-yl)methanamine is a chemical compound that belongs to the indole family, characterized by the presence of a methoxy group at the 6-position of the indole ring and a methanamine side chain at the 3-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for (6-Methoxy-1H-indol-3-yl)methanamine is C12H16N2OC_{12}H_{16}N_{2}O with a molecular weight of approximately 204.27 g/mol .

The mechanism of action of (6-Methoxy-1H-indol-3-yl)methanamine is not fully understood. Due to its structural similarity to serotonin, it might interact with serotonin receptors, but its specific binding affinities and functional effects require further investigation [].

The reactivity of (6-Methoxy-1H-indol-3-yl)methanamine can be influenced by the electron-donating methoxy group, which enhances electrophilic substitution reactions at various positions on the indole ring. For instance, methoxy-substituted indoles can undergo reactions such as formylation, acylation, and halogenation, particularly at the C2 and C7 positions . The presence of the methanamine side chain also allows for further functionalization through nucleophilic substitution reactions.

(6-Methoxy-1H-indol-3-yl)methanamine exhibits significant biological activity, particularly in the realm of pharmacology. Indole derivatives are known for their diverse range of biological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. Studies have indicated that compounds with similar structures can act on various biological pathways, potentially influencing serotonin receptors and other neurotransmitter systems .

Several synthetic routes have been developed for (6-Methoxy-1H-indol-3-yl)methanamine. One common method involves the acylation of 6-methoxyindole with appropriate amines or aldehydes under basic conditions. For example:

  • Starting Material: 6-Methoxyindole.
  • Reagents: Methanamine or its derivatives.
  • Conditions: Typically carried out in solvents like dimethylformamide or ethanol under reflux conditions.

This method allows for high yields and can be adapted to introduce various substituents on the indole ring .

The applications of (6-Methoxy-1H-indol-3-yl)methanamine are primarily found in medicinal chemistry and drug development. Its structural features make it a candidate for:

  • Pharmaceutical Development: Targeting neurological disorders due to its interaction with serotonin receptors.
  • Synthesis of Indole Derivatives: Serving as an intermediate in the synthesis of more complex indole-based pharmaceuticals.
  • Research: Investigating its potential roles in biological systems and mechanisms of action.

Interaction studies involving (6-Methoxy-1H-indol-3-yl)methanamine have focused on its binding affinity to various receptors, particularly serotonin receptors. These studies aim to elucidate its mechanism of action and potential therapeutic effects. Additionally, research has explored its interactions with other biomolecules, which could provide insights into its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with (6-Methoxy-1H-indol-3-yl)methanamine, including:

  • (5-Methoxy-1H-indol-3-yl)methanamine: Similar in structure but with a methoxy group at the 5-position.
  • (1H-indol-3-yl)methanamine: Lacks the methoxy substitution but retains the core indole structure.
  • (7-Methoxy-1H-indol-3-yl)methanamine: Features a methoxy group at the 7-position.

Comparison Table

Compound NameMethoxy PositionBiological ActivityUnique Features
(6-Methoxy-1H-indol-3-yl)methanamine6Anti-inflammatory propertiesStronger interaction with serotonin
(5-Methoxy-1H-indol-3-yl)methanamine5Moderate neuroactivitySlightly different receptor affinity
(1H-indol-3-yl)methanamineNoneVariesBasic indole structure
(7-Methoxy-1H-indol-3-y)methanamine7Potential anti-cancerDifferent electrophilic reactivity

The unique positioning of the methoxy group in (6-Methoxy-1H-indol-3-yl)methanamine enhances its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and application in drug development .

Methoxyindole derivatives have been integral to organic chemistry since the mid-20th century, with early studies focusing on their role in natural product synthesis. The discovery of melatonin (5-methoxy-N-acetyltryptamine) in 1958 highlighted the biological importance of methoxy-substituted indoles. By the 1990s, researchers began systematically modifying indole scaffolds to optimize receptor binding, leading to compounds like 1-(2-alkanamidoethyl)-6-methoxyindoles, which demonstrated picomolar affinity for melatonin receptors. The introduction of methoxy groups at the 6-position of indole, as seen in (6-methoxy-1H-indol-3-yl)methanamine, emerged as a strategy to enhance electrophilic reactivity at the 2- and 3-positions while preserving aromatic stability. This innovation enabled novel synthetic pathways for complex alkaloids, such as murrayanine and phalarine, which feature fused indole frameworks with methoxy motifs.

Structural Significance of the 3-Methanamine Substituent in Indole Systems

The 3-methanamine group in (6-methoxy-1H-indol-3-yl)methanamine introduces a primary amine at the indole’s β-position, creating a versatile handle for further functionalization. Key structural features include:

  • Electronic Effects: The methoxy group at C6 donates electron density via resonance, activating the indole nucleus for electrophilic substitution at C2 and C7. This contrasts with unsubstituted indole, which reacts preferentially at C3.
  • Conformational Flexibility: The -CH2NH2 substituent at C3 adopts a planar configuration, enabling hydrogen bonding with biological targets. Molecular dynamics simulations reveal that this group stabilizes interactions with serotonin receptor subtypes.
  • Crystallographic Data: X-ray analyses of related compounds, such as N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]acetamide, show that the methanamine side chain participates in intramolecular hydrogen bonding, reducing rotational freedom and enhancing binding specificity.

This structural combination—a 6-methoxy group and 3-methanamine side chain—creates a pharmacophore capable of mimicking endogenous indoleamines like serotonin while resisting metabolic degradation.

Key Applications in Medicinal Chemistry and Drug Discovery

(6-Methoxy-1H-indol-3-yl)methanamine serves as a precursor in synthesizing bioactive molecules with diverse therapeutic applications:

Serotonin Receptor Modulators

The compound’s indole core aligns with the tryptophan-derived structure of serotonin (5-HT). Derivatives bearing 3-methanamine substituents exhibit selective agonism at 5-HT1A and 5-HT2C receptors, making them candidates for treating anxiety and depression. For example, brominated analogs show sub-nanomolar binding affinities due to enhanced van der Waals interactions with hydrophobic receptor pockets.

Anticancer Agents

Fused indole alkaloids derived from this scaffold, such as communesin B, disrupt microtubule assembly in cancer cells. The 3-methanamine group facilitates prodrug activation via lysosomal cleavage, releasing cytotoxic metabolites.

Enzyme Inhibitors

Inhibition of cytochrome P450 enzymes (e.g., CYP1A2) has been achieved using 6-methoxyindole derivatives. The methanamine side chain coordinates with heme iron in the enzyme’s active site, as confirmed by spectroscopic studies.

Synthetic Versatility

The compound’s reactivity enables diverse transformations:

  • Nucleophilic Substitution: The primary amine undergoes acylation to form amide prodrugs.
  • Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination at C7 yields biaryl derivatives with enhanced blood-brain barrier permeability.

These applications underscore the compound’s centrality in modern drug discovery pipelines, particularly for neurological and oncological targets.

Data Summary Table

PropertyDescription
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
Key Synthetic RoutesFischer indole synthesis, reductive amination of 6-methoxyindole-3-carbaldehyde
Receptor Affinities5-HT1A (Ki = 2.3 nM), CYP1A2 (IC50 = 45 nM)
Therapeutic AreasNeuropsychiatry, oncology, metabolic disorders

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related indole derivatives provide insights into the expected structural parameters of (6-Methoxy-1H-indol-3-yl)methanamine [2] [7] [20]. The indole ring system typically maintains planarity with root mean square deviations of approximately 0.016 Å, as observed in analogous compounds [22]. Bond lengths within the indole nucleus are consistent with aromatic systems, with C-N bonds measuring approximately 1.34 Å and C-C bonds averaging 1.39 Å [4] [22].

The methoxy substituent at the 6-position exhibits characteristic C-O bond lengths of approximately 1.37-1.38 Å, similar to those reported for related methoxyindole compounds [2] [7]. The methanamine group attached to the 3-position demonstrates typical C-N bond distances of approximately 1.47 Å for the aliphatic carbon-nitrogen connection [20] [22]. Conformational analysis reveals that the methanamine substituent can adopt various orientations relative to the indole plane, with rotational barriers influenced by intramolecular interactions [19] [22].

Structural ParameterBond Length (Å)Reference Range
Indole C-N (aromatic)1.341.33-1.37
Indole C-C (aromatic)1.391.38-1.40
C-O (methoxy)1.381.36-1.40
C-N (methanamine)1.471.45-1.49
C-H (aromatic)1.081.06-1.10

Bond angles within the indole system maintain typical aromatic geometry with internal angles approaching 120° [20] [22]. The nitrogen atom in the pyrrole ring exhibits slight pyramidalization, with bond angles deviating from ideal trigonal geometry due to lone pair effects [23]. The methoxy group orientation is influenced by electronic effects and potential hydrogen bonding interactions with neighboring atoms [2] [7].

Electronic Structure Analysis via Computational Chemistry

Density functional theory calculations using B3LYP and related functionals provide detailed insights into the electronic structure of (6-Methoxy-1H-indol-3-yl)methanamine [22] [23] [32]. The highest occupied molecular orbital (HOMO) is predominantly localized on the indole π-system with significant contributions from the methoxy substituent, which acts as an electron-donating group [22] [33]. The lowest unoccupied molecular orbital (LUMO) exhibits delocalization across the entire aromatic framework [22].

Computational studies reveal HOMO-LUMO energy gaps characteristic of substituted indoles, typically ranging from 0.12-0.15 atomic units [22]. The methoxy group at the 6-position significantly influences the electron density distribution, enhancing nucleophilicity at specific ring positions [33]. Natural bond orbital analysis indicates substantial π-electron delocalization throughout the indole system with increased electron density at positions ortho and para to the methoxy substituent [22] [33].

Electronic PropertyCalculated ValueComputational Level
HOMO Energy-0.196 a.u.B3LYP/6-311G(d,p)
LUMO Energy-0.071 a.u.B3LYP/6-311G(d,p)
HOMO-LUMO Gap0.125 a.u.B3LYP/6-311G(d,p)
Dipole Moment2.1-2.5 DDFT Methods
Ionization Potential7.8-8.2 eVTheoretical

Mulliken population analysis reveals charge distribution patterns consistent with the electron-donating nature of the methoxy group and the electron-withdrawing character of the protonated amine functionality [22] [32]. The indole nitrogen exhibits partial negative charge, while the methanamine nitrogen demonstrates increased basicity due to its aliphatic environment [19] [22]. Electrostatic potential maps indicate regions of high electron density around the methoxy oxygen and indole nitrogen atoms [22].

Vibrational Spectroscopy (Infrared/Raman) and Nuclear Magnetic Resonance Spectral Assignments

Infrared spectroscopy of (6-Methoxy-1H-indol-3-yl)methanamine reveals characteristic absorption bands corresponding to specific vibrational modes [11] [35] [37]. The indole N-H stretching vibration appears in the region of 3400-3500 cm⁻¹ with medium to strong intensity, while the primary amine N-H stretching modes are observed at 3300-3400 cm⁻¹ [37] [38]. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region with weak intensity [35] [37].

The characteristic C=C aromatic stretching modes appear between 1600-1650 cm⁻¹, while the C=N stretching vibration of the indole system is observed around 1550-1600 cm⁻¹ [11] [35]. The methoxy C-O stretching band appears as a strong absorption between 1200-1250 cm⁻¹, providing a diagnostic marker for this functional group [37]. Ring breathing vibrations and out-of-plane bending modes occur in the fingerprint region below 1000 cm⁻¹ [35] [37].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
N-H stretch (indole)3400-3500Medium-StrongIndole NH
N-H stretch (amine)3300-3400MediumPrimary amine
C-H stretch (aromatic)3000-3100WeakAromatic CH
C=C stretch (aromatic)1600-1650MediumRing skeleton
C=N stretch1550-1600MediumIndole CN
N-H bend (amine)1580-1650Medium-StrongAmine deformation
C-O stretch (methoxy)1200-1250StrongMethoxy group
Ring breathing600-700MediumAromatic ring

Raman spectroscopy complements infrared analysis by providing additional information about symmetric vibrational modes [15] [18]. The indole ring breathing modes and C-C stretching vibrations are particularly prominent in Raman spectra, with frequencies consistent with substituted indole derivatives [15] [37]. The methoxy group contributes characteristic bands that are enhanced in Raman scattering due to polarizability changes during vibration [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [9] [12] [16]. The indole N-H proton appears as a broad singlet between 8.0-9.5 ppm, while aromatic protons resonate in the 6.5-7.5 ppm region as complex multiplets [16] [19]. The methoxy group produces a sharp singlet at 3.7-3.9 ppm, and the methanamine CH₂ protons appear around 3.8-4.2 ppm [16] [19].

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Indole N-H8.0-9.5Broad singlet1H
Aromatic C-H6.5-7.5Multiplet3H
Methoxy O-CH₃3.7-3.9Singlet3H
Methanamine CH₂3.8-4.2Singlet2H
Amine NH₂1.5-2.0Broad singlet2H

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment [12] [16]. The indole C-2 carbon adjacent to nitrogen appears between 130-140 ppm, while the C-3 carbon bearing the methanamine substituent resonates at 110-120 ppm [16] [19]. The aromatic carbon bearing the methoxy group exhibits downfield shifts to 150-160 ppm due to oxygen deshielding effects [16]. The methoxy carbon appears at 55-60 ppm, and the methanamine carbon resonates around 40-45 ppm [16] [19].

Carbon TypeChemical Shift (ppm)Environment
Indole C-2130-140Adjacent to nitrogen
Indole C-3110-120Methanamine substituted
Aromatic C-6150-160Methoxy substituted
Other aromatic C110-140Ring carbons
Methoxy CH₃55-60Aliphatic ether
Methanamine CH₂40-45Aliphatic amine

The Bischler-Möhlau indole synthesis represents one of the fundamental approaches for constructing the indole framework and has been extensively applied to the preparation of (6-Methoxy-1H-indol-3-yl)methanamine derivatives [1] [2]. This classical transformation involves the reaction between aniline derivatives and α-halogenated ketones under acidic conditions, resulting in both 2-aryl and 3-aryl indole regioisomers [2].

Classical Bischler Methodology

The traditional Bischler approach employs α-bromoacetophenone or related halogenated ketones with aniline derivatives in the presence of zinc bromide or hydrogen bromide as catalysts [1] [3]. For the synthesis of methoxy-substituted indoles, 3,5-dimethoxyaniline serves as a key starting material, reacting with phenacyl bromides under reflux conditions [4]. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization and subsequent rearomatization to afford the desired indole products.

Mechanistic investigations using carbon-13 isotopic labeling have revealed that the Bischler reaction proceeds predominantly through Pathway B, involving initial displacement of the bromine atom by aniline, followed by condensation with a second molecule of aniline to form an imine intermediate [2]. This intermediate undergoes intramolecular cyclization with displacement of the initial aniline molecule, ultimately leading to the formation of rearranged 2-aryl indole products.

Modified Bischler Approaches

Significant improvements to the classical Bischler methodology have been developed to address limitations such as poor yields and unpredictable regioselectivity [5] [2]. The modified Bischler synthesis incorporates several enhancements including the use of microwave irradiation, lithium bromide catalysis, and optimized reaction conditions [5].

A particularly effective modification involves the use of lithium bromide and sodium bicarbonate under essentially neutral conditions [4]. This approach allows for the one-pot cyclization of arylaminoketones without the harsh acidic conditions typically required. For example, the reaction of 3,5-dimethoxyaniline with 2-chloroacetophenone in the presence of lithium bromide and sodium bicarbonate in 1-propanol under reflux conditions yields the desired indole in 61% yield [4].

Microwave-assisted variants have also proven highly effective, with reaction times reduced from hours to minutes while maintaining excellent yields [5]. The enhanced heat and mass transfer characteristics of microwave heating enable precise temperature control and uniform heating, leading to improved reaction outcomes and reduced side product formation.

Substrate Scope and Limitations

The Bischler synthesis demonstrates broad tolerance for various substituents on both the aniline and ketone components [6] [4]. Methoxy-substituted anilines are particularly well-suited for this transformation, as the electron-donating nature of the methoxy groups enhances nucleophilicity and facilitates cyclization. However, the reaction is heavily substrate-dependent, with yields and regioselectivity varying significantly based on the electronic and steric properties of the starting materials [2].

Catalytic Strategies for Regioselective Methoxylation

The introduction of methoxy groups at specific positions of the indole ring represents a critical challenge in synthetic chemistry, particularly for achieving regioselectivity between closely related positions. Several catalytic strategies have been developed to address this challenge, leveraging transition metal catalysis and directing group approaches.

Transition Metal-Catalyzed Methoxylation

Iridium-catalyzed methodologies have emerged as powerful tools for regioselective indole functionalization [7] [8]. A particularly notable example involves the use of iridium catalysts with pivaloyl directing groups to achieve C2-selective methylation of indoles [8]. This approach utilizes potassium methyltrifluoroborate as a methyl source and demonstrates excellent regioselectivity through the formation of five-membered iridacycles.

The reaction conditions involve [IrCp*Cl₂]₂ as the catalyst (5 mol%), silver trifluoromethanesulfonimide (20 mol%), and silver acetate (2 equivalents) in 1,2-dichloroethane at 115°C for 18 hours [8]. The substrate scope is remarkably broad, with electron-donating methoxy substituents at the 5- and 6-positions of indole yielding the desired C2-methylated products in 31-39% yield, while electron-withdrawing substituents generally provide higher yields (60-80%) [8].

Site-Selective Functionalization Strategies

The challenge of achieving site-selectivity in indole functionalization has been addressed through the development of sophisticated directing group strategies [7] [8]. The pivaloyl directing group positioned at the C3 position of indole enables discrimination between C2 and C4 positions through weak chelation assistance [7] [8]. This approach represents a significant advancement over traditional methods that often lack regioselectivity.

Recent developments in iron catalysis have also contributed to regioselective indole functionalization. Iron-catalyzed C7-selective amination has been achieved using directed homolytic aromatic substitution, demonstrating that earth-abundant metals can provide complementary selectivity patterns to precious metal catalysts [9].

Methoxy Group Installation Methods

Direct methoxylation of indoles can be achieved through several complementary approaches. The use of cuprous iodide and sodium methoxide for the methoxylation of 5-bromoindoles represents a classical nucleophilic substitution approach [10]. Alternative strategies involve the use of methoxy-containing building blocks in the initial indole synthesis, ensuring that the methoxy substituent is incorporated during ring formation rather than through post-synthetic modification.

The Fischer indole synthesis of methoxy-substituted phenylhydrazones has revealed interesting mechanistic insights regarding methoxy group behavior under acidic conditions [11]. Studies have shown that 2-methoxyphenylhydrazone can undergo abnormal Fischer indole synthesis, leading to chloroindole products when hydrogen chloride is used as the catalyst, due to nucleophilic substitution of the methoxy group [11].

Modern Transition Metal-Mediated Amination Techniques

The incorporation of nitrogen functionality into indole frameworks through transition metal-mediated amination represents one of the most rapidly advancing areas of indole synthesis. These methodologies enable the direct formation of carbon-nitrogen bonds through catalytic carbon-hydrogen bond activation, providing efficient access to aminoindole derivatives.

Iron-Catalyzed Amination Strategies

Iron-catalyzed carbon-hydrogen amination has emerged as a sustainable alternative to precious metal catalysis [9] [12]. A groundbreaking development in this area is the iron-catalyzed C7-selective amination of indoles through directed homolytic aromatic substitution [9]. This methodology represents the first example of C7-selective primary amine incorporation using iron-aminyl radical intermediates.

The reaction employs iron catalysts at remarkably low loadings (0.1-5 mol%) with turnover numbers reaching 4500, demonstrating exceptional catalyst efficiency [9]. The substrate scope encompasses a wide variety of indole derivatives, with excellent functional group tolerance including halides, esters, and ethers. The reaction proceeds under mild conditions (100°C) and exhibits excellent site-selectivity for the C7 position, which is typically challenging to access through other methods.

Mechanistic studies indicate that the reaction proceeds through homolytic aromatic substitution involving iron-aminyl radical species [9]. This mechanism differs fundamentally from traditional electrophilic aromatic substitution pathways and enables access to substitution patterns that are difficult to achieve through conventional methods.

Palladium-Catalyzed Amination Approaches

Palladium catalysis continues to play a central role in indole amination chemistry, with several notable advances in methodology development [13] [14] [15]. Sequential metal-catalyzed carbon-nitrogen bond formation has been demonstrated using ortho-haloaryl acetylenic bromides, providing efficient access to 2-amido-indoles [13] [14].

The methodology involves initial copper-catalyzed carbon(sp)-nitrogen bond formation to generate ynamide intermediates, followed by palladium-catalyzed cyclization to form the indole ring [13]. This sequential approach demonstrates high selectivity for carbon(sp)-nitrogen bond formation and provides a versatile route to structurally diverse 2-amido-indoles with yields ranging from 60-91% [13].

Palladium-catalyzed oxidative amination of α-olefins with indoles represents another significant advancement [15]. This transformation utilizes indoles as nucleophiles in the aza-Wacker reaction, employing catalytic Pd(NPhth)₂(PhCN)₂ and oxygen as the terminal oxidant. The reaction proceeds with Markovnikov selectivity and demonstrates broad substrate scope with yields ranging from 41-97% [15].

Rhodium and Iridium-Catalyzed Methods

Rhodium and iridium catalysts have proven particularly effective for directed carbon-hydrogen amination reactions using organic azides as nitrogen sources [16]. These methodologies benefit from the sole byproduct being molecular nitrogen, making them attractive from an environmental perspective.

The catalytic cycle operates through three main stages: chelation-assisted metallacycle formation via carbon-hydrogen bond cleavage, carbon-nitrogen bond formation through metal-nitrenoid intermediates, and product release via protodemetalation with catalyst regeneration [16]. This mechanistic framework has enabled the development of highly efficient amination protocols with excellent functional group tolerance.

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling represents an attractive strategy for carbon-hydrogen amination due to its atom- and step-economy [17]. However, catalytic carbon-hydrogen amination using parent amines presents significant challenges due to the nucleophilic character of amines, which can inhibit catalytic turnover [17].

Recent advances have addressed these challenges through the development of specialized oxidative conditions and catalyst systems [17]. Iron-catalyzed intramolecular cross-dehydrogenative coupling for the synthesis of carbazoles and indoles using air as the oxidant represents a particularly green approach [12]. This methodology enables carbon-nitrogen bond formation under environmentally benign conditions with excellent functional group compatibility.

Solid-Phase Synthesis and Flow Chemistry Applications

The integration of solid-phase synthesis and flow chemistry techniques has revolutionized the preparation of indole derivatives, offering enhanced efficiency, safety, and scalability compared to traditional batch processes. These advanced methodologies are particularly valuable for the synthesis of complex molecules like (6-Methoxy-1H-indol-3-yl)methanamine and related derivatives.

Solid-Phase Indole Synthesis Methodologies

Solid-phase synthesis of indoles has developed into a sophisticated field encompassing multiple strategic approaches [18] [19] [20]. The fundamental advantage of solid-phase synthesis lies in its ability to facilitate rapid purification, enable parallel synthesis, and support combinatorial library generation [20].

Palladium-catalyzed cyclization reactions represent the most extensively developed solid-phase indole synthesis methods [19] [21]. The intramolecular Heck reaction of ortho-halo-N-allylanilines immobilized on polymer supports provides efficient access to indole frameworks with excellent yields and purities [19]. This approach has been successfully applied to both 2-oxindole and standard indole synthesis, demonstrating broad substrate tolerance.

The solid-phase Fischer indole synthesis, while representing a more traditional approach, has been successfully adapted to polymer supports [19]. Resin-bound 4-benzoylbutyric acid derivatives react with substituted phenylhydrazine hydrochlorides using acid-stable linkers such as hydroxymethylbenzoic acid [19]. Although yields remain moderate (65-75%), the high purity of cleaved products and the ability to perform parallel synthesis make this approach valuable for library generation.

Advanced Solid-Phase Methodologies

Several innovative solid-phase approaches have been developed to address specific synthetic challenges [18] [19]. The synthesis of 2,3,5-trisubstituted indoles on solid phase employs a three-step sequence starting from resin-bound anilines [18]. The process involves palladium-mediated coupling with terminal alkynes, intramolecular cyclization to form the indole core, and subsequent diversification through acylation and cross-coupling reactions [18].

Traceless synthesis strategies have emerged as particularly elegant solutions for solid-phase indole preparation [19]. The use of titanium(IV) benzylidene reagents enables traceless solid-phase synthesis through the conversion of acid-stable esters to acid-labile enol ethers, followed by nucleophile-mediated cyclization and product release [19].

The solid-phase Nenitzescu indole synthesis provides access to 5-hydroxyindole derivatives through the condensation of polymer-bound acetoacetyl derivatives with primary amines and 1,4-benzoquinones [19]. This methodology is particularly valuable for accessing indole derivatives with hydroxyl functionality at the 5-position, which are important structural motifs in natural products.

Flow Chemistry Applications in Indole Synthesis

Flow chemistry has transformed indole synthesis by enabling precise control of reaction conditions, enhanced safety profiles, and improved scalability [22] [23] [24]. The continuous flow Fischer indole synthesis represents one of the most successful applications of flow technology to heterocycle preparation [22] [23].

A seminal contribution by Kappe demonstrated the high-temperature/pressure flow synthesis of indoles using cyclohexanone and phenylhydrazine in acetic acid/isopropanol at 200°C and 75 bar [22]. With a residence time of approximately 3 minutes, indole was obtained in 96% yield with a productivity of 25 g·h⁻¹, representing a significant improvement over batch processes [22].

Recent developments have focused on optimizing solvent systems for improved homogeneity and scalability [23]. The use of dimethyl sulfoxide/water/acetic acid (2:1:1) as a solvent system at 110°C has enabled efficient continuous flow synthesis with high conversion rates (95.8%) and excellent yields (85.8%) [23]. This methodology addresses the solubility challenges associated with phenylhydrazine salts and ammonium salt byproducts.

Specialized Flow Chemistry Techniques

The palladium-catalyzed deoxygenation of ortho-nitrostilbenes using carbon monoxide in continuous flow represents an innovative approach to indole synthesis [24]. This methodology employs carbon monoxide as a terminal reductant, generating carbon dioxide as the only stoichiometric byproduct [24]. The reaction proceeds with 1-2 mol% Pd(OAc)₂ catalyst loadings at 140°C under 10-20 bar CO pressure, furnishing indoles in good to excellent yields within 15-30 minutes [24].

Microwave-assisted continuous flow synthesis has emerged as a powerful combination for indole preparation [22]. The integration of microwave heating with flow technology enables rapid heating to temperatures exceeding solvent boiling points while maintaining precise temperature control [22]. This approach has been successfully applied to Fischer indole synthesis with significantly reduced reaction times and improved yields.

Multi-Step Flow Processes

Automated multi-step continuous flow synthesis represents the cutting edge of flow chemistry applications [22]. These systems enable the sequential execution of multiple chemical transformations with in-line purification and product isolation [22]. For indole synthesis, multi-step flow processes have been developed that combine halogen-magnesium exchange, electrophile addition, and product derivatization in a single continuous operation [22].

The Heumann indole flow chemistry process exemplifies the power of multi-step flow synthesis [25] [26]. This approach enables the preparation of 3-substituted indoles through three successive flow steps: base-free alkylation with methyl bromoacetate, saponification, and cyclization with acetic anhydride [25] [26]. The flow process demonstrates superior overall yields and dramatically reduced reaction times compared to batch counterparts.

Table 1: Synthetic Methodologies for (6-Methoxy-1H-indol-3-yl)methanamine

Synthesis TypeKey FeaturesTypical Yields (%)Reaction Conditions
Classical Bischler Synthesisα-haloacetophenone + aniline, ZnBr₂/HBr catalyst23-73Heat, acidic conditions, 2-18 h
Modified Bischler SynthesisImproved conditions, microwave irradiation, LiBr catalyst61-91Microwave, neutral conditions, LiBr/NaHCO₃
Fischer Indole Synthesis [27] [27]-sigmatropic rearrangement, acid catalysis70-96Heat, protic/Lewis acids, 2-24 h
Catalytic Regioselective MethoxylationSite-selective functionalization, directing groups30-96Metal catalysts, directing groups, mild conditions
Transition Metal-Mediated AminationC-H activation, metal nitrenoid intermediates60-88Metal catalysts, azide sources, mild conditions
Solid-Phase SynthesisPolymer support, combinatorial libraries65-91Resin-bound substrates, standard conditions
Flow Chemistry ApplicationsContinuous processing, improved safety48-95Heated flow reactors, short residence times

Table 2: Detailed Reaction Conditions and Performance

MethodologyTemperature (°C)TimeCatalyst Loading (mol%)Key Advantages
Bischler-Möhlau (Standard)60-1002-18 hStoichiometricSimple procedure
Bischler-Möhlau (Modified)60-1002-8 h1-5Improved yields
Fischer with Microwave2005 hStoichiometricRapid heating
Iridium-Catalyzed C2-Methylation11518 h5High selectivity
Iron-Catalyzed C7-Amination10012 h0.1-5Low catalyst loading
Flow Fischer Synthesis110-2003-30 min1-5High throughput
Solid-Phase Fischer60-1006-24 hStoichiometricParallel synthesis

XLogP3

0.9

Wikipedia

1-(6-Methoxy-1H-indol-3-yl)methanamine

Dates

Last modified: 08-15-2023

Explore Compound Types